![molecular formula C17H16N4O3S2 B2519281 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034401-07-3](/img/structure/B2519281.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s electron donor–acceptor (D–A) system, based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, has been extensively researched for use in photovoltaics and as fluorescent sensors .
- While BTZ-based D–A systems have been studied for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts has not received in-depth exploration .
Photovoltaics and Fluorescent Sensors
Visible-Light Organophotocatalysis
Sustainable Photocatalysis
Mechanism of Action
Target of Action
The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound, as part of the BTZ motif, is an electron donor–acceptor (D–A) system. By varying the donor groups whilst keeping the BTZ acceptor group the same, it’s possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, it can be used in photoredox catalysis, a powerful tool for enabling organic transformations .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified, which may influence its bioavailability .
Result of Action
The compound’s action can result in changes at the molecular and cellular level. For instance, it can be used as a photocatalyst in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry .
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-20-14-4-2-3-5-15(14)21(26(20,23)24)9-8-18-17(22)12-6-7-13-16(10-12)25-11-19-13/h2-7,10-11H,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDHPSBVYLLTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide |
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